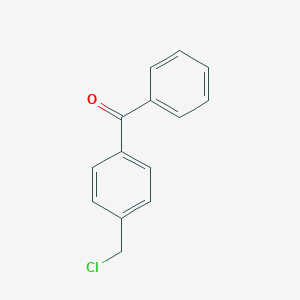

4-(クロロメチル)ベンゾフェノン

概要

説明

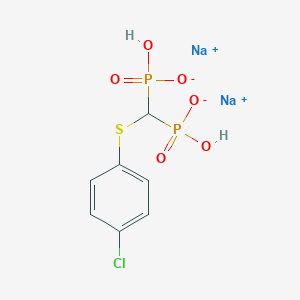

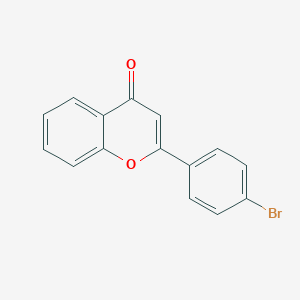

4-(Chloromethyl)benzophenone (4-CMBP) is an organic compound that belongs to the class of aromatic ketones. It is a white crystalline solid with a melting point of 90-91 °C and a boiling point of 246-247 °C. It is soluble in organic solvents such as ethanol and benzene and is slightly soluble in water. 4-CMBP is used as a reagent in organic synthesis, as a catalyst in polymerization, and as a photoresist in the semiconductor industry.

科学的研究の応用

Environmental Science and Pollution Research

4-(クロロメチル)ベンゾフェノンは、ベンゾフェノン-4 (BP-4) としても知られており、UVフィルターとしてパーソナルケア製品 (PCP) で広く使用されています。これは、廃水処理場 (WWTP) の流入水と流出水で高濃度で検出された新興汚染物質として特定されています。従来の処理ではこれを除去することができず、そのため地表水に存在することになります。研究では、塩素によるこの化合物の分解と、UV/TiO2 および UV/H2O2 の 2 つの高度酸化プロセスを適用することによる水からの除去効率に焦点を当てています。この研究は、WWTP で検出された濃度 (10 mg/L) に類似した BP-4 の初期濃度で、精製水中で実施されました。 その結果、塩素との反応後 80 分で BP-4 の 76% が分解したことが示されました .

有機発光ダイオード

ベンゾフェノン系誘導体には、4-(クロロメチル)ベンゾフェノンが含まれ、フラットパネルディスプレイや固体照明技術における潜在的な用途により、学術界と産業界で大きな注目を集めています。 OLED の薄くて柔軟な設計により、革新的な照明ソリューションの開発が可能になり、カスタマイズ可能で輪郭のある照明パネルの作成が促進されます . ベンゾフェノンは、高い系間交差効率を持つ古典的な蛍光体としても機能します。 この特性により、ベンゾフェノンは効果的な逆系間交差の候補となり、熱活性化遅延蛍光 (TADF) 発光体の開発につながる可能性があります .

化学薬品供給

4-(クロロメチル)ベンゾフェノンは、さまざまな研究用途を持つ有用な化学化合物です。 これは、ミリグラムからマルチキログラムのバッチまで、研究、パイロット規模、または生産用途向けにさまざまなサイズで提供されています .

作用機序

Target of Action

The primary target of 4-(Chloromethyl)benzophenone is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic ring .

Mode of Action

4-(Chloromethyl)benzophenone interacts with its targets through nucleophilic substitution reactions . This process involves the replacement of a leaving group (in this case, the chlorine atom) by a nucleophile . The reaction can proceed via two pathways: SN1 or SN2, depending on the nature of the substrate . In the case of 1° benzylic halides, the reaction typically follows an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

The biochemical pathways affected by 4-(Chloromethyl)benzophenone involve the transformation of aromatic compounds . The compound’s action can lead to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The action of 4-(Chloromethyl)benzophenone results in the formation of new organic compounds through the substitution of the chlorine atom at the benzylic position . This can lead to the synthesis of a variety of compounds, including those with potential pharmaceutical applications .

Action Environment

The action, efficacy, and stability of 4-(Chloromethyl)benzophenone can be influenced by various environmental factors. For instance, the rate of the nucleophilic substitution reaction can be affected by the polarity of the solvent, temperature, and the presence of catalysts . Furthermore, the compound’s stability could be affected by factors such as pH, temperature, and exposure to light or oxygen.

特性

IUPAC Name |

[4-(chloromethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXFOBPPTJQWHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195406 | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42728-62-1 | |

| Record name | [4-(Chloromethyl)phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42728-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042728621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Chloromethyl)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-(Chloromethyl)benzophenone influence its crystal packing?

A2: 4-(Chloromethyl)benzophenone's crystal structure is stabilized by intermolecular C—H⋯π interactions. [] These interactions occur between the hydrogen atoms of one molecule and the electron-rich π-system of the benzene rings in neighboring molecules. This interaction leads to the formation of ribbon-like structures along the a-axis of the crystal lattice. [] The two benzene rings within the 4-(Chloromethyl)benzophenone molecule are not coplanar and exhibit a dihedral angle of 58.10° (8). [] This non-planar conformation likely influences the strength and directionality of the intermolecular C—H⋯π interactions and contributes to the observed crystal packing.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-Methyl 3-{[tert-butyldimethylsilyl)oxy]}-2-methylpropionate](/img/structure/B15488.png)

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)